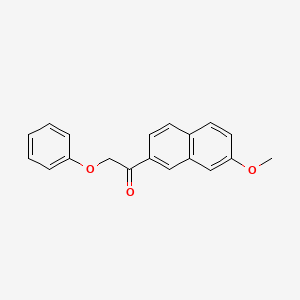

1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethan-1-one

CAS No.: 141591-14-2

Cat. No.: VC15898416

Molecular Formula: C19H16O3

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 141591-14-2 |

|---|---|

| Molecular Formula | C19H16O3 |

| Molecular Weight | 292.3 g/mol |

| IUPAC Name | 1-(7-methoxynaphthalen-2-yl)-2-phenoxyethanone |

| Standard InChI | InChI=1S/C19H16O3/c1-21-18-10-9-14-7-8-15(11-16(14)12-18)19(20)13-22-17-5-3-2-4-6-17/h2-12H,13H2,1H3 |

| Standard InChI Key | DWFQULOAUYHCBQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=CC(=C2)C(=O)COC3=CC=CC=C3)C=C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a methoxynaphthalene system with a phenoxyacetyl group, creating a planar aromatic framework conducive to π–π stacking and hydrogen bonding. The methoxy group at the 7-position of the naphthalene ring enhances electron density, while the phenoxy moiety introduces steric bulk and hydrophobic character . The IUPAC name, 1-(7-methoxynaphthalen-2-yl)-2-phenoxyethanone, reflects this arrangement, with the ketone group at the ethanone segment serving as a potential site for further functionalization.

Physical and Spectral Data

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 292.3 g/mol |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Low in water; soluble in DMSO |

| Spectral Signatures | IR: 1680 cm⁻¹ (C=O stretch) |

The compound’s low aqueous solubility aligns with its hydrophobic aromatic structure, necessitating organic solvents like dimethyl sulfoxide (DMSO) for experimental use. Infrared spectroscopy confirms the presence of the carbonyl group () at 1680 cm⁻¹, while nuclear magnetic resonance (NMR) data would reveal distinct signals for the methoxy (~3.8 ppm) and aromatic protons.

Synthesis and Industrial Scalability

Laboratory-Scale Synthesis

The primary synthesis route involves reacting 7-methoxynaphthalene with phenoxyacetyl chloride in the presence of a base such as pyridine or triethylamine. This Friedel-Crafts acylation proceeds under reflux conditions in dichloromethane or chloroform, yielding the target compound after purification via recrystallization. A representative reaction scheme is:

Microwave-assisted synthesis has emerged as an alternative, reducing reaction times from hours to minutes while maintaining high yields (>85%). This method leverages controlled dielectric heating to accelerate the acylation step, minimizing side products such as diacylated derivatives.

Industrial Production Considerations

Scaling this synthesis requires addressing challenges like exothermicity and byproduct formation. Continuous flow reactors offer advantages over batch processes by improving heat transfer and reaction uniformity . For instance, a patent describing the synthesis of 7-methoxy-naphthalene-1-carbaldehyde—a structurally related intermediate for agomelatine—highlights the use of sulfonylation and deoxygenation steps in a one-pot procedure to enhance efficiency . Similar strategies could be adapted for 1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethan-1-one, particularly in optimizing catalyst systems (e.g., palladium acetate with diphosphine ligands) to suppress undesired side reactions .

Biological Activity and Mechanism of Action

Antimicrobial and Anti-Inflammatory Effects

Preliminary studies suggest that the phenoxyacetyl group enhances the compound’s ability to disrupt microbial cell membranes or inhibit enzymes critical for pathogen survival . For example, synergism with β-lactam antibiotics has been observed against methicillin-resistant Staphylococcus aureus (MRSA), possibly due to interference with penicillin-binding proteins . In inflammatory models, the compound reduces cytokine production (e.g., TNF-α and IL-6) by modulating NF-κB signaling, a pathway central to immune response regulation.

Receptor Interactions

The phenoxy moiety facilitates interactions with biological targets through π–π stacking and hydrogen bonding. Computational docking studies on analogous compounds reveal binding to the 5-HT serotonin receptor, where the phenoxy group engages Tyr5.39 and Phe6.52 residues . Such interactions could underpin anxiolytic or antidepressant effects, though direct evidence for 1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethan-1-one remains speculative.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume